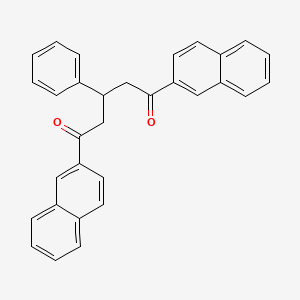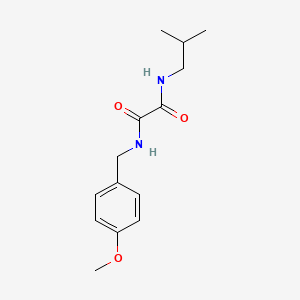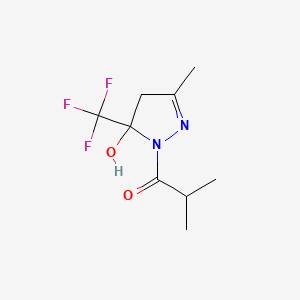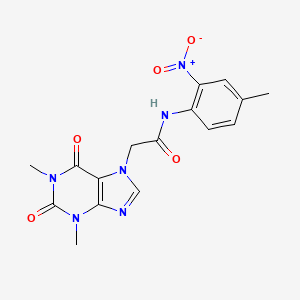![molecular formula C24H14O12 B5034183 4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid](/img/structure/B5034183.png)
4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-[1,4-phenylenebis(oxycarbonyl)]diphthalic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as PDA and has a molecular formula of C24H14O10. PDA is a symmetrical molecule that contains two carboxylic acid groups, two ester groups, and two aromatic rings.
作用机制
The mechanism of action of PDA is not well understood. However, it is believed that PDA can interact with biomolecules such as proteins and nucleic acids. PDA can form hydrogen bonds and electrostatic interactions with these biomolecules, which can lead to changes in their conformation and function.
Biochemical and Physiological Effects:
PDA has been found to have low toxicity and good biocompatibility. PDA-based nanoparticles have been used to deliver drugs to cancer cells and have been found to have good efficacy. PDA-based polymers have been used as scaffolds for tissue engineering and have been found to support cell growth and proliferation.
实验室实验的优点和局限性
The advantages of using PDA in lab experiments include its low toxicity, good biocompatibility, and ease of synthesis. PDA-based polymers and nanoparticles can be easily synthesized using simple chemical reactions. However, the limitations of using PDA in lab experiments include its insolubility in water and limited solubility in organic solvents. This can make it difficult to work with PDA-based materials in certain experiments.
未来方向
There are several future directions for research on PDA. One direction is the development of new PDA-based materials with improved properties for various applications. Another direction is the study of the mechanism of action of PDA and its interactions with biomolecules. Further research is also needed to explore the potential of PDA-based nanoparticles as drug delivery systems for various diseases.
合成方法
PDA can be synthesized by the reaction of 1,4-phenylenediamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid or dimethylformamide. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
科学研究应用
PDA has been extensively studied for its potential applications in various fields such as materials science, electronics, and biomedicine. In materials science, PDA has been used as a building block for the synthesis of various polymers and co-polymers. PDA-based polymers have been found to have excellent mechanical properties, thermal stability, and chemical resistance.
In electronics, PDA has been used as a precursor for the synthesis of conducting polymers. These polymers have been used as electrodes in batteries, supercapacitors, and solar cells. PDA-based conducting polymers have been found to have high electrical conductivity, good stability, and low cost.
In biomedicine, PDA has been studied for its potential use as a drug delivery system. PDA-based nanoparticles have been found to have good biocompatibility and can be used to deliver drugs to specific target cells. PDA-based nanoparticles have also been found to have good stability and can protect the drug from degradation.
属性
IUPAC Name |
4-[4-(3,4-dicarboxybenzoyl)oxyphenoxy]carbonylphthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O12/c25-19(26)15-7-1-11(9-17(15)21(29)30)23(33)35-13-3-5-14(6-4-13)36-24(34)12-2-8-16(20(27)28)18(10-12)22(31)32/h1-10H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFRGFGBLHNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5034100.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)

![N-(3,4-dimethylphenyl)-2-(5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5034120.png)

![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5034133.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B5034155.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5034158.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)

![(4-chlorobenzyl)[2-nitro-5-(1-piperidinyl)phenyl]amine](/img/structure/B5034203.png)
![4-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5034205.png)
